5-氯-1,2-二甲基-4-硝基-1H-咪唑

描述

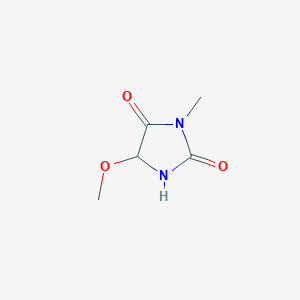

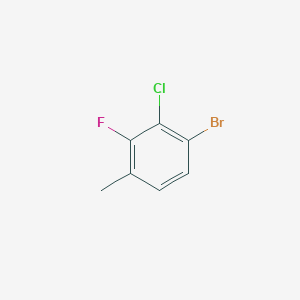

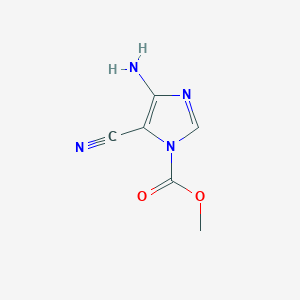

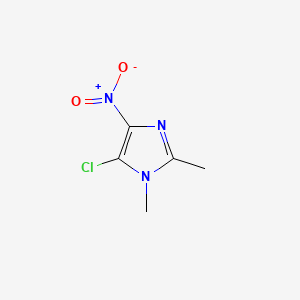

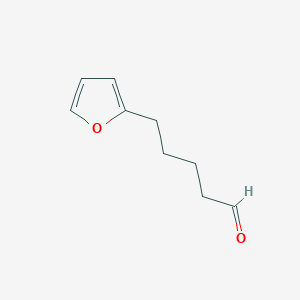

5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole is a derivative of 4-nitroimidazole . It is also known as 1,3-diazole . The molecular formula is C4H4ClN3O2 and the molecular weight is 161.546 . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole can be viewed as a 2D Mol file or as a computed 3D SD file . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis

5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

晶体结构中的卤素键

5-氯-1,2-二甲基-4-硝基-1H-咪唑已被研究其在晶体结构中卤素键中的作用。与另一种咪唑衍生物比较,发现 C-Cl...O 卤素键是晶体堆积中的关键相互作用。值得注意的是,该化合物表现出非常短且有方向性的 C-Cl...O 接触,在晶体的结构形成中起着重要作用 (Kubicki & Wagner, 2007)。

与氨基酸的反应性

还对 5-氯-1,2-二甲基-4-硝基-1H-咪唑与氨基酸的反应性进行了研究。这项研究导致合成了 N-(4-硝基-5-咪唑基)-和 N-(5-硝基-4-咪唑基)-取代的氨基酸,扩大了这种化合物在化学合成中的潜在应用 (Kochergin et al., 1999)。

有机化学中的合成和反应性

4-[4-(氯甲基)苯乙烯基]-1,2-二甲基-5-硝基-1H-咪唑的合成和反应性通过 Stille 交叉偶联反应进行了探索。这项研究扩展了对这种活化氯甲基化合物对各种亲电试剂的反应性的理解,突出了其在有机合成中的多功能性 (Primas et al., 2013)。

在 pH 监测中的应用

另一个有趣的应用是在叶绿体内的 pH 监测。与该化合物相关的 pH 敏感咪唑啉和咪唑烷基氮氧化物已被开发用于监测叶绿体内的 pH,展示了光诱导酸化后 EPR 光谱的显着变化 (Tikhonov et al., 2008)。

金属配合物的合成

该化合物还被用于金属配合物的合成。在一项研究中,合成了双(1,2-二甲基-5-硝基-咪唑)二氯钴(II),深入了解了晶体结构和在配位化学中的潜在应用 (Rosu et al., 1997)。

高功能衍生物的合成

此外,它已被用于合成高功能衍生物,如取代的 2--[4-(1,2-二甲基-5-硝基-1H-咪唑-4-基)苯基]-1-芳基乙醇,通过 TDAE 方法,为官能团化学领域做出贡献 (Juspin et al., 2011)。

分子对接和光谱分析

在光谱分析和分子对接中,咪唑衍生物已被合成和表征,通过 DFT 和分子动力学模拟提供了对其反应性质的见解。这些研究提供了对分子结构和潜在药物应用的更深入理解 (Thomas et al., 2018)。

磁性材料中的晶体支架

该化合物的衍生物已在有机磁性材料的背景下进行了探索,特别关注氢键在晶体支架或交换连接器中的作用,为材料科学和磁性领域做出了贡献 (Ferrer et al., 2001)。

作用机制

While specific information on the mechanism of action for 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole was not found, it is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

未来方向

While specific future directions for 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole were not found, it is known that imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show a broad range of chemical and biological properties, making them a promising area for future research .

属性

IUPAC Name |

5-chloro-1,2-dimethyl-4-nitroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKVERUWORSURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238371 | |

| Record name | 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91027-93-9 | |

| Record name | 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091027939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1,2-dimethyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl-](/img/structure/B3361000.png)